molecular formula C27H28N2O4 B11626904 Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11626904
M. Wt: 444.5 g/mol
InChI Key: ITNBSKCOYHEVGG-UHFFFAOYSA-N
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Description

ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a piperidine ring, and a pyridine ring

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H28N2O4/c1-3-32-27(31)21-17(2)33-26-20-10-6-5-9-19(20)25(30)23(22(21)26)24(18-11-13-28-14-12-18)29-15-7-4-8-16-29/h5-6,9-14,24,30H,3-4,7-8,15-16H2,1-2H3

InChI Key

ITNBSKCOYHEVGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=NC=C4)N5CCCCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to its combination of a naphthofuran core with piperidine and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

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